molecular formula C8H7N3S B1380376 4-(1,3,4-Thiadiazol-2-yl)aniline CAS No. 875237-02-8

4-(1,3,4-Thiadiazol-2-yl)aniline

Cat. No.: B1380376
CAS No.: 875237-02-8
M. Wt: 177.23 g/mol
InChI Key: DNCAXUAPNVLRDT-UHFFFAOYSA-N
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Description

4-(1,3,4-Thiadiazol-2-yl)aniline is a heterocyclic compound featuring a thiadiazole ring fused with an aniline moiety.

Biochemical Analysis

Biochemical Properties

4-(1,3,4-Thiadiazol-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules It has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesisAdditionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and improving metabolic function. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic homeostasis. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,4-Thiadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit enhanced biological activities and improved physicochemical properties .

Comparison with Similar Compounds

Uniqueness: 4-(1,3,4-Thiadiazol-2-yl)aniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable derivatives with diverse pharmacological properties makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(1,3,4-thiadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCAXUAPNVLRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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